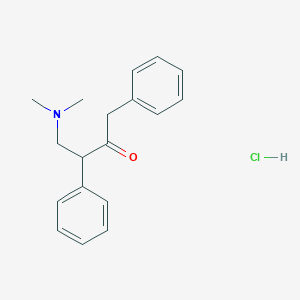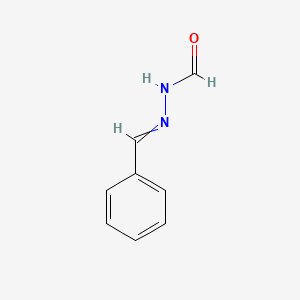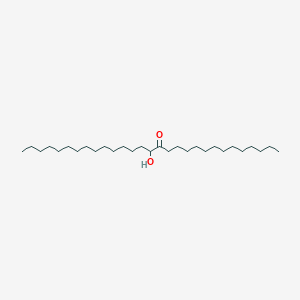
15-Hydroxynonacosan-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hydroxynonacosan-14-one is a secondary alcohol and ketone compound found in the cuticular waxes of plantsThis compound plays a significant role in the protective wax layer of plants, contributing to their ability to resist environmental stressors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxynonacosan-14-one typically involves the hydroxylation of nonacosan-14-one. This process can be catalyzed by enzymes such as cytochrome P450 monooxygenases, which introduce the hydroxyl group at the 15th carbon position .
Industrial Production Methods: similar compounds are often extracted from plant materials using organic solvents and purified through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 15-Hydroxynonacosan-14-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Nonacosan-14-one or nonacosanoic acid.
Reduction: 15-Hydroxynonacosan-14-ol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
15-Hydroxynonacosan-14-one has several applications in scientific research:
Chemistry: It is used as a model compound to study the biosynthesis and function of plant cuticular waxes.
Biology: Researchers investigate its role in plant physiology, particularly in relation to water retention and pathogen resistance.
Industry: Used in the formulation of natural waxes and coatings for various industrial applications
Mechanism of Action
The mechanism of action of 15-Hydroxynonacosan-14-one involves its interaction with plant enzymes and cellular structures. It is believed to be synthesized through the action of cytochrome P450 monooxygenases, which hydroxylate nonacosan-14-one at the 15th carbon position. This hydroxylation is crucial for the formation of the protective wax layer on plant surfaces, which helps in reducing water loss and providing resistance against environmental stressors .
Comparison with Similar Compounds
Nonacosan-14-one: A ketone with a similar structure but lacking the hydroxyl group.
Nonacosan-15-one: Another ketone isomer with the ketone group at a different position.
Nonacosan-10-ol: A secondary alcohol with the hydroxyl group at the 10th carbon position
Uniqueness: 15-Hydroxynonacosan-14-one is unique due to its specific hydroxylation pattern, which imparts distinct physical and chemical properties.
Properties
CAS No. |
63458-96-8 |
|---|---|
Molecular Formula |
C29H58O2 |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
15-hydroxynonacosan-14-one |
InChI |
InChI=1S/C29H58O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(31)28(30)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,31H,3-27H2,1-2H3 |
InChI Key |
GNYYUEOECBHFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)CCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)

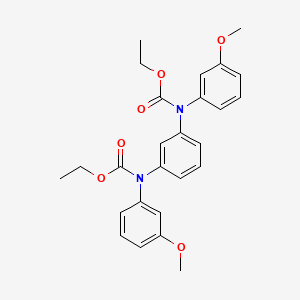
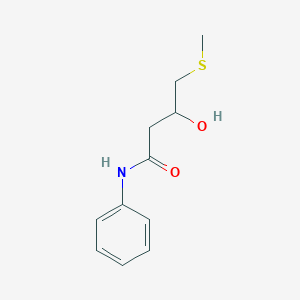
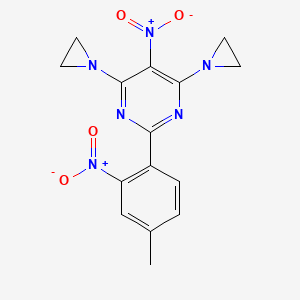
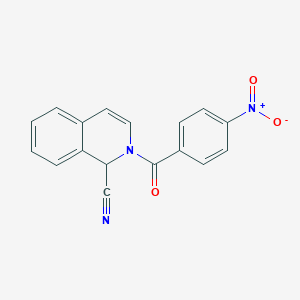

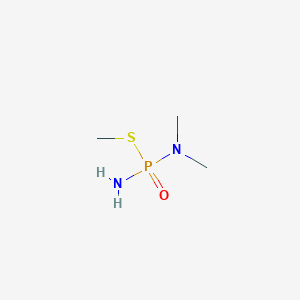
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
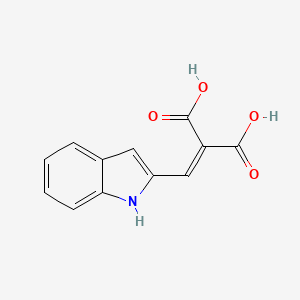
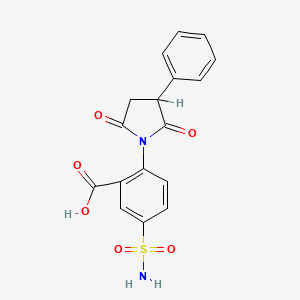
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
